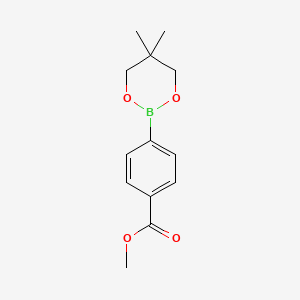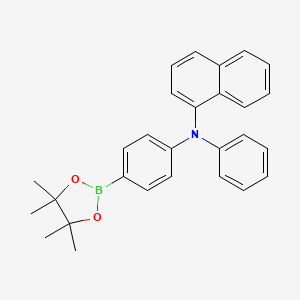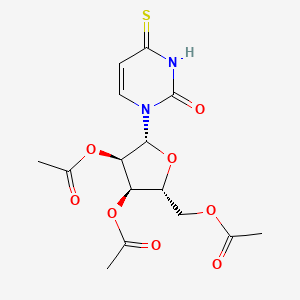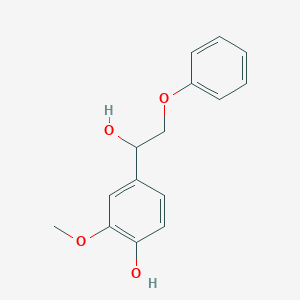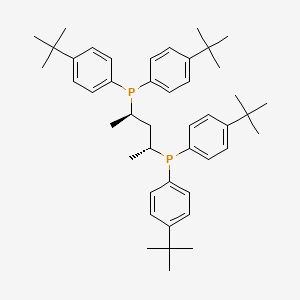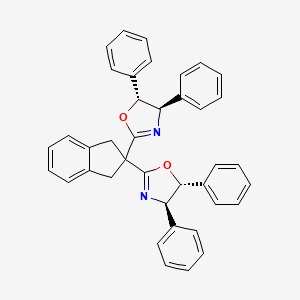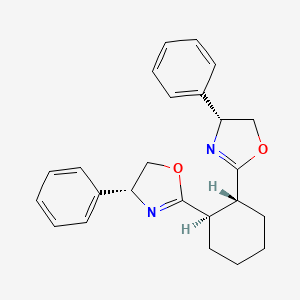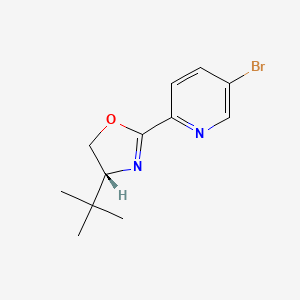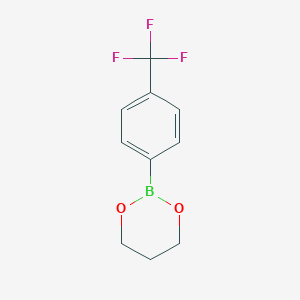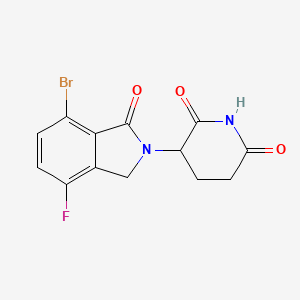
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with significant potential in various scientific fields. This compound features a piperidine-2,6-dione core, substituted with a 7-bromo-4-fluoro-1-oxoisoindolin-2-yl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone moiety, followed by its functionalization and subsequent coupling with the piperidine-2,6-dione core.
-
Preparation of Isoindolinone Moiety
Starting Material: 4-fluoroaniline
Reaction: Bromination to introduce the bromo group at the 7-position.
Conditions: Use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
-
Functionalization
Intermediate: 7-bromo-4-fluoroisoindolinone
Reaction: Oxidation to form the 1-oxoisoindolinone structure.
Conditions: Use of oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling with Piperidine-2,6-dione
Intermediate: 7-bromo-4-fluoro-1-oxoisoindolinone
Reaction: Nucleophilic substitution with piperidine-2,6-dione.
Conditions: Use of a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Further oxidized isoindolinone derivatives.
Reduction Products: Reduced forms of the isoindolinone or piperidine-2,6-dione moieties.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 3-(7-bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer or neurological disorders.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 3-(7-bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Comparison
Compared to similar compounds, 3-(7-bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to the presence of both bromo and fluoro substituents
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
3-(4-bromo-7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-7-1-2-8(15)6-5-17(13(20)11(6)7)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGFMNDUPKERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
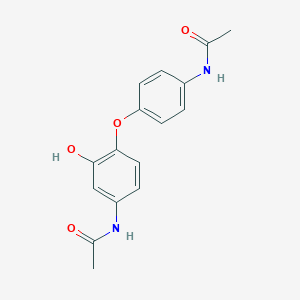
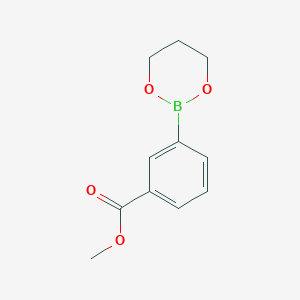
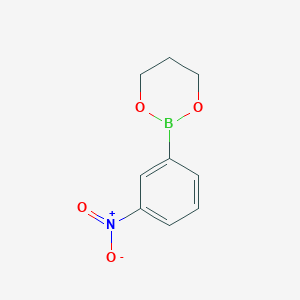
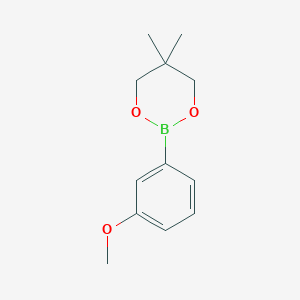
![11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)benzo[b][1]benzazepine](/img/structure/B8200218.png)
